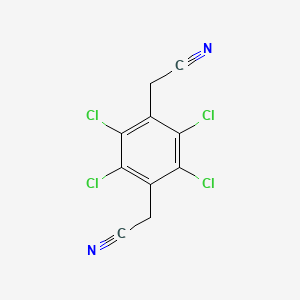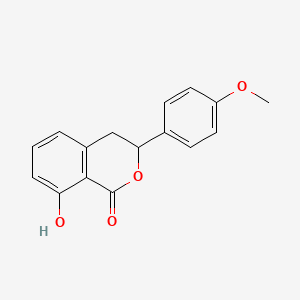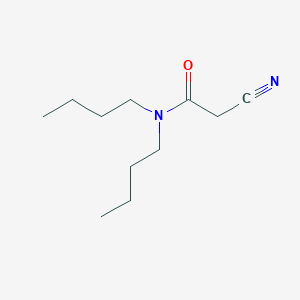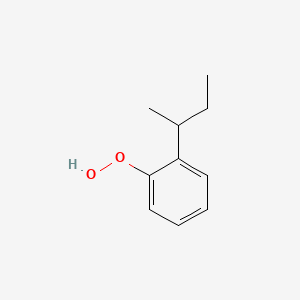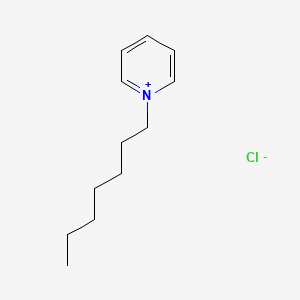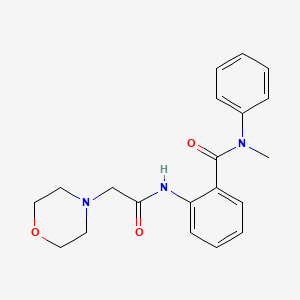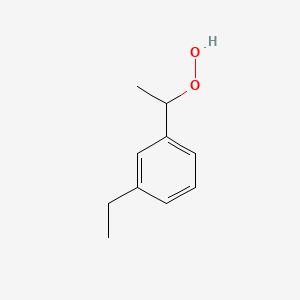
1-(3-Ethylphenyl)ethane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethylphenyl)ethane-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to an ethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)ethane-1-peroxol typically involves the reaction of 3-ethylphenyl ethane with hydrogen peroxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes where 3-ethylphenyl ethane is treated with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethylphenyl)ethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 1-(3-Ethylphenyl)ethane by breaking the peroxol bond.
Substitution: The ethyl group or the peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of catalysts like sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of higher peroxides or oxygenated derivatives.
Reduction: Formation of 1-(3-Ethylphenyl)ethane.
Substitution: Formation of substituted ethylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethylphenyl)ethane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Ethylphenyl)ethane-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress and potential biological effects. The specific pathways and molecular targets depend on the context of its application and the conditions under which it is used.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Benzoylphenyl)ethane-1-peroxol
- 3-Acetylbenzophenone
- 3-Ethylbenzophenone
Comparison: 1-(3-Ethylphenyl)ethane-1-peroxol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
54264-94-7 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-ethyl-3-(1-hydroperoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-9-5-4-6-10(7-9)8(2)12-11/h4-8,11H,3H2,1-2H3 |
InChI-Schlüssel |
TUHAKCDQBOUVED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


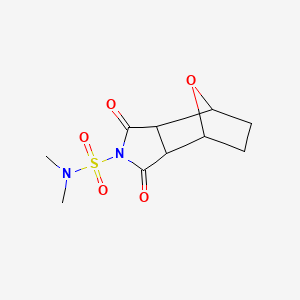
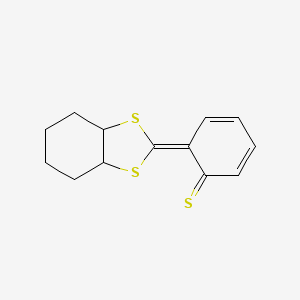
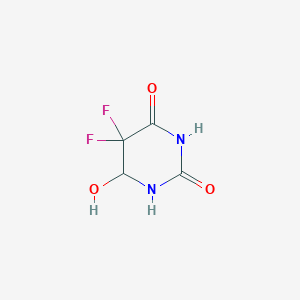
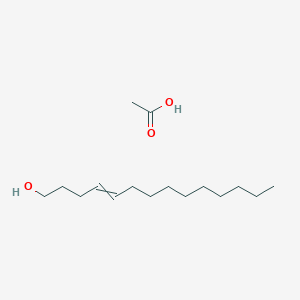
sulfanium bromide](/img/structure/B14632837.png)
